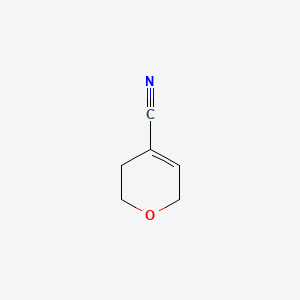

3,6-Dihydro-2H-pyran-4-carbonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dihydro-2H-pyran-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-6-1-3-8-4-2-6/h1H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICNNRIXWURVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80762013 | |

| Record name | 3,6-Dihydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80762013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105772-13-2 | |

| Record name | 3,6-Dihydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80762013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dihydro 2h Pyran 4 Carbonitrile and Its Derivatives

Strategies for Constructing the Dihydropyran Ring System

Cycloaddition Reactions

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this approach for synthesizing six-membered rings like the dihydropyran system.

A key strategy for synthesizing dihydropyran rings is the inverse electron-demand hetero-Diels-Alder (IED HDA) reaction. rsc.orgorganic-chemistry.org Unlike standard Diels-Alder reactions where an electron-rich diene reacts with an electron-deficient dienophile, the IED HDA reaction typically involves the reaction of an electron-deficient diene with an electron-rich dienophile. rsc.org This approach is particularly effective for creating the oxygen-containing dihydropyran ring.

The IED HDA reaction frequently employs α,β-unsaturated carbonyl compounds as the electron-deficient diene component. organic-chemistry.orgrsc.org For the synthesis of dihydropyran carbonitriles, α,β-unsaturated nitriles serve as effective precursors. These compounds, which feature a carbon-carbon double bond conjugated with a nitrile group, can act as the diene in cycloaddition reactions to build complex heterocyclic structures. fiveable.me

Specifically, compounds such as 3-aryl-2-benzoyl-2-propenenitriles, which are functionalized α,β-unsaturated carbonyl derivatives, can serve as the 1-oxa-1,3-butadiene system required for the hetero-Diels-Alder reaction. rsc.orgnih.govnih.gov These electron-deficient dienes react with electron-rich olefins, such as enol ethers or enamines, to yield the corresponding dihydropyran structure. nih.gov The presence of electron-withdrawing groups, like the cyano and benzoyl groups, activates the diene system for reaction with an electron-rich dienophile. nih.gov

| α,β-Unsaturated Nitrile (Diene) | Electron-Rich Olefin (Dienophile) | Resulting Product Type | Reference |

|---|---|---|---|

| 3-Aryl-2-benzoyl-2-propenenitrile | N-vinyl-2-oxazolidinone | 4-Aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyran | rsc.orgnih.gov |

| 2-Benzoyl-3-heteroaromaticprop-2-enenitrile | Enol ethers | 2-Alkoxy-4-aryl-3,4-dihydro-2H-pyran-5-carbonitrile | nih.gov |

N-vinyl-2-oxazolidinone is an effective electron-rich dienophile used in IED HDA reactions for the synthesis of dihydropyran derivatives. rsc.orgnih.gov Its vinyl group readily participates in the cycloaddition with electron-deficient dienes. The reaction of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone leads to the formation of 4-aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans. rsc.orgnih.gov This reaction proceeds regio- and diastereoselectively, yielding both cis and trans diastereoisomers, with the cis cycloadducts typically being the major products. rsc.orgnih.gov

The regio- and diastereoselectivity of Diels-Alder reactions are critical for controlling the final structure of the product. Regioselectivity, which determines the orientation of the diene and dienophile upon cycloaddition, is largely governed by the electronic properties of the substituents on both components. youtube.commasterorganicchemistry.com The alignment of partial charges on the reacting atoms dictates the favored constitutional isomer. youtube.com

Diastereoselectivity, the preference for forming one diastereomer over another, is also a key feature of these reactions. nih.govmdpi.com In the cycloaddition of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone, the reaction yields both cis and trans isomers, though one is typically favored. rsc.orgnih.gov Similarly, N-heterocyclic carbene (NHC)-catalyzed methods have been developed for the enantioselective synthesis of dihydropyran-4-carbonitriles, achieving high diastereoselectivity (often >20:1) in the formation of products with all-carbon quaternary centers. rsc.orgmdpi.com The control of stereochemistry is crucial, and high diastereoselectivity is often observed in the formation of substituted dihydropyrans. nih.govmdpi.com

| Reaction Type | Reactants | Selectivity Outcome | Reference |

|---|---|---|---|

| IED HDA | 3-Aryl-2-benzoyl-2-propenenitriles and N-vinyl-2-oxazolidinone | Regio- and diastereoselective; yields cis (major) and trans isomers | rsc.orgnih.gov |

| NHC-Catalyzed Annulation | α,β-Unsaturated aldehydes and other substrates | High diastereoselectivity (>20:1) and excellent enantioselectivity | rsc.orgmdpi.com |

| Acid-Catalyzed Reaction | 4-Oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes | Exceptional diastereoselectivity for 3,4-dihydro-2H-pyran-4-carboxamides | nih.gov |

While intermolecular reactions are common, intramolecular cycloadditions provide a powerful pathway for constructing complex polycyclic systems. In an intramolecular Diels-Alder reaction, the diene and dienophile are part of the same molecule, tethered by a chain of atoms. This strategy is highly efficient for forming fused or bridged ring systems with significant stereocontrol. Though specific examples leading directly to 3,6-Dihydro-2H-pyran-4-carbonitrile are not prominently detailed, the principle is widely applied in natural product synthesis to construct complex architectures containing dihydropyran rings.

Inverse Electron-Demand Diels-Alder Reactions

Radical Cyclization Strategies for Dihydropyrans

Radical cyclization reactions offer a powerful means to construct cyclic systems under mild conditions, with high functional group tolerance. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to a multiple bond to form a new ring.

Alkoxyiodination and Subsequent Radical Cyclization

A notable strategy for the synthesis of dihydropyrans involves a two-step sequence beginning with the alkoxyiodination of an unsaturated substrate, followed by a radical-induced cyclization. This approach has been successfully applied to the synthesis of substituted 3,6-dihydro-2H-pyrans.

The process commences with the alkoxyiodination of cinnamic acid esters or 4-arylbut-3-en-2-ones. In this step, the carbon-carbon double bond reacts regioselectively with crystalline iodine in the presence of an alcohol, such as propargyl alcohol, to form a β-iodo ether intermediate researchgate.net. The reaction is typically carried out at low temperatures to ensure high selectivity.

In the subsequent step, the resulting β-iodo ether undergoes a radical cyclization. This transformation is initiated by a radical initiator, like azobisisobutyronitrile (AIBN), which promotes the homolytic cleavage of the carbon-iodine bond. The resulting carbon-centered radical then cyclizes onto the tethered alkyne, leading to the formation of the dihydropyran ring.

| Starting Material | Reagents | Product | Yield (%) | Ref. |

| Cinnamic acid ester | 1. I₂, Propargyl alcohol; 2. AIBN, Chiral Ligand | Substituted 3,6-dihydro-2H-pyran | High | researchgate.net |

| 4-Arylbut-3-en-2-one | 1. I₂, Propargyl alcohol; 2. AIBN, Chiral Ligand | Substituted 3,6-dihydro-2H-pyran | High | researchgate.net |

Enantioselective Radical Cyclization

Building upon the radical cyclization strategy, enantioselectivity can be introduced to furnish chiral dihydropyran derivatives. The key to achieving high levels of stereocontrol lies in the use of a chiral auxiliary or catalyst during the radical cyclization step.

In the synthesis of substituted 3,6-dihydro-2H-pyrans from β-iodo ether precursors, high enantioselectivity has been achieved by conducting the radical cyclization in the presence of (2S)-1-acetylpyrrolidine-2-carboxylic acid researchgate.net. This chiral ligand influences the stereochemical outcome of the cyclization, leading to the preferential formation of one enantiomer of the dihydropyran product. The use of metalloradical catalysis, for instance with cobalt(II)-based systems, also presents a promising avenue for enantioselective radical cyclizations, although its application to dihydropyran synthesis is an area of ongoing research nih.gov.

| Chiral Ligand/Catalyst | Radical Initiator | Enantioselectivity | Ref. |

| (2S)-1-acetylpyrrolidine-2-carboxylic acid | AIBN | High | researchgate.net |

Ring-Closing Metathesis in Dihydropyran Synthesis

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the construction of a wide array of carbo- and heterocyclic rings, including dihydropyrans thieme-connect.comwikipedia.org. This reaction, catalyzed by ruthenium or molybdenum carbene complexes, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile byproduct, typically ethylene (B1197577) wikipedia.org.

The synthesis of dihydropyrans via RCM typically starts with an acyclic precursor containing two terminal alkene moieties appropriately positioned to favor the formation of a six-membered ring upon cyclization. A common precursor is an allyl homoallyl ether. The choice of catalyst, often a Grubbs-type ruthenium catalyst, is crucial as it must be tolerant of various functional groups present in the substrate koreascience.kr. RCM is widely employed in the synthesis of complex natural products containing dihydropyran rings and allows for the construction of both simple and highly functionalized systems koreascience.krrsc.org.

| Catalyst | Substrate | Product | Notes | Ref. |

| Grubbs Ruthenium Catalyst | Allyl-O-homoallyl compound | 2,6-disubstituted 3,6-dihydro-2H-pyran | Tolerates many functional groups and proceeds under mild conditions. | koreascience.kr |

| Molybdenum or Ruthenium Catalysts | Trienes | Dihydropyrans with unsaturated side chains | Ring-size selectivity can be influenced by directing groups. | researchgate.net |

Other Cyclization Methods

Beyond radical cyclizations and RCM, several other transition-metal-catalyzed reactions have been developed for the synthesis of dihydropyrans. These methods often offer unique reactivity and selectivity profiles.

Palladium-Catalyzed Cyclizations of Alkynols

Palladium catalysis provides a powerful platform for the cyclization of alkynols (compounds containing both an alkyne and a hydroxyl group) to form various oxygen-containing heterocycles, including dihydropyrans. These reactions can proceed through different mechanisms, including oxidative cyclization.

In one approach, a palladium(II)-mediated oxidative cyclization of β-hydroxyenones has been shown to produce 2,3,6-trisubstituted dihydropyranones in good yields nih.gov. While this example leads to a dihydropyranone, the underlying principle of palladium-catalyzed intramolecular attack of an oxygen nucleophile onto a coordinated π-system is applicable to the synthesis of dihydropyrans from suitable alkynol precursors. The specific outcome of the reaction (e.g., ring size and substitution pattern) can often be controlled by the choice of ligands, additives, and reaction conditions.

Titanocene-Catalyzed Reductive Domino Reactions

Titanocene-catalyzed reactions have emerged as a valuable tool for the synthesis of complex molecules. In the context of dihydropyran synthesis, titanocene-catalyzed reductive domino reactions are particularly noteworthy. These reactions can generate radical intermediates from precursors like epoxides, which then participate in a cascade of bond-forming events organic-chemistry.orgnih.gov.

A notable example is the titanocene-catalyzed reductive domino reaction of trifluoromethyl-substituted alkenes and epoxides to generate gem-difluorobishomoallylic alcohols. These products can then be derivatized in a single step to afford diverse 6-fluoro-3,4-dihydro-2H-pyrans organic-chemistry.orgnih.gov. The reaction is mediated by a Ti(III) species and proceeds through a radical-type epoxide ring opening followed by an allylic defluorinative cross-coupling. This method is characterized by its high regioselectivity and tolerance of a wide range of functional groups organic-chemistry.org.

| Catalyst System | Precursors | Key Intermediate | Product | Ref. |

| TiCp₂Cl₂ | Trifluoromethyl-substituted alkenes and epoxides | gem-difluorobishomoallylic alcohols | 6-fluoro-3,4-dihydro-2H-pyrans | organic-chemistry.orgnih.gov |

Specific Synthesis of this compound and Related Nitriles

The construction of the this compound core and its substituted analogues can be achieved through several elegant and efficient synthetic routes. These methods often employ multicomponent reactions, domino sequences, and stereoselective approaches to generate molecular complexity from simple starting materials.

Multicomponent Reactions (MCRs) for Pyran-Containing Nitriles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the synthesis of complex molecules like pyran-containing nitriles. researchgate.net These reactions are highly valued for their convergence, operational simplicity, and inherent atom economy.

One-pot syntheses are a cornerstone of green chemistry and efficient organic synthesis, minimizing solvent waste and purification steps. Several one-pot procedures have been developed for the synthesis of dihydropyran carbonitrile derivatives. These reactions often proceed through a cascade of transformations, such as Knoevenagel condensation, Michael addition, and subsequent cyclization.

For instance, the three-component reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and a β-dicarbonyl compound is a classic and widely used method for constructing the 4H-pyran ring. growingscience.com Various catalysts, including basic catalysts like KOH-loaded CaO, have been shown to effectively promote this transformation under solvent-free conditions, leading to high yields of the desired 2-amino-4H-pyran derivatives. growingscience.com The reaction mechanism typically initiates with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the β-dicarbonyl compound and subsequent intramolecular cyclization. nih.gov

A notable example involves the synthesis of pyrano[2,3-c]pyrazoles through a one-pot reaction in a water extract of banana peel (WEB), which serves as a natural basic catalyst. nih.gov This environmentally benign approach demonstrates the potential of sustainable resources in facilitating complex organic transformations.

Table 1: Examples of Catalysts Used in One-Pot Synthesis of Dihydropyran Carbonitriles

| Catalyst | Reactants | Solvent | Key Features |

| KOH-loaded CaO | Aromatic aldehydes, malononitrile, ethyl acetoacetate | Solvent-free | High yield, short reaction time, catalyst reusability growingscience.com |

| Water Extract of Banana (WEB) | Arylidene malononitriles, 3-methyl-5-pyrazolone | Water | Green, sustainable, mild conditions nih.gov |

| Mefenamic acid | Aryl aldehydes, malononitrile, barbituric acid | Ethanol (B145695) | Improved yields for pyranopyrimidines rsc.org |

Malononitrile is a key building block in the synthesis of a wide array of heterocyclic compounds, including dihydropyran carbonitriles. Its activated methylene group readily participates in condensation reactions, while the two nitrile groups can be involved in subsequent transformations or remain as key functional handles in the final product. nih.gov

The reaction of aldehydes, malononitrile, and a C-H activated acidic compound is a common strategy. researchgate.net The versatility of this approach allows for the synthesis of a diverse range of substituted pyrans by varying the three components. The initial step is typically a Knoevenagel condensation between the aldehyde and malononitrile. nih.gov This is followed by a Michael addition of a nucleophile (e.g., an enolizable C-H activated compound) to the resulting electron-deficient alkene, and the sequence is completed by an intramolecular cyclization to form the dihydropyran ring.

Ultrasound irradiation has also been employed to facilitate the synthesis of pyran derivatives using malononitrile, often in the presence of heterogeneous catalysts, leading to efficient and environmentally friendly protocols. nih.gov

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. Base-promoted domino reactions are particularly effective for the synthesis of complex heterocyclic systems.

While specific examples for the direct synthesis of this compound via a base-promoted domino reaction are not extensively detailed in the provided context, the principles of domino reactions are evident in many multicomponent syntheses of related pyran systems. For instance, the formation of pyrano[2,3-c]pyrazoles can be viewed as a domino sequence initiated by a Michael addition, followed by cyclization and tautomerization, all under basic conditions. nih.gov The synthesis of dihydropyrans from CO2 reduction can also involve a domino Knoevenagel/oxa-Diels-Alder reaction sequence. nih.gov

Domino reactions offer significant advantages in terms of efficiency, as multiple bonds are formed in a single operation without the need to isolate intermediates. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and the amount of waste generated.

Quasi-Hydrolysis of Cyano Groups in Pyran Synthesis

An interesting and unconventional transformation observed in the synthesis of dihydropyran derivatives is the quasi-hydrolysis of a cyano group to a carboxamide group under acidic conditions, even in the absence of a significant amount of water. This process has been utilized in a diastereoselective approach to synthesize functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.govd-nb.info

The reaction involves the treatment of 4-oxoalkane-1,1,2,2-tetracarbonitriles (adducts of tetracyanoethylene (B109619) and ketones) with aldehydes in an acidic medium. nih.gov This leads to the formation of 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides in good yields. d-nb.info The transformation is highly regio- and diastereoselective, with only one of the cyano groups undergoing this unusual hydrolysis. nih.gov

The proposed mechanism suggests a carbonyl-assisted carbonitrile hydration effect (CACHE). d-nb.info The carbonyl group, through the formation of a hemiketal intermediate, provides a spatially proximate hydroxyl group that cyclizes onto a neighboring cyano group, leading to the formation of the carboxamide. nih.govd-nb.info This intramolecular delivery of a water equivalent is a key feature of this quasi-hydrolysis.

Diastereoselective Approaches

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. Diastereoselective approaches to the synthesis of dihydropyran carbonitriles aim to control the relative configuration of the stereocenters within the pyran ring.

A notable example is the diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides mentioned previously. nih.govd-nb.info In this reaction, the specific arrangement of substituents on the starting materials and the reaction conditions lead to the formation of a single diastereomer of the product. The trans configuration of the substituents at the C2 and C4 positions of the pyran ring was confirmed by X-ray diffraction. nih.gov

Other diastereoselective methods for the synthesis of dihydropyrans include Prins cyclizations, which have been used to create all-cis-2,3,6-trisubstituted tetrahydropyran-4-ones. bu.edu While not directly producing a carbonitrile, these methods highlight the potential for achieving high levels of stereocontrol in the formation of the pyran ring, which could be adapted for the synthesis of specific stereoisomers of this compound derivatives.

Catalysis in Dihydropyran Synthesis

The synthesis of this compound and its derivatives is greatly facilitated by a variety of catalytic methods. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to non-catalytic routes. This section will delve into the prominent catalytic strategies employed, including organocatalysis, metal-catalyzed reactions, and acid-catalyzed transformations, with a special focus on green chemistry approaches that minimize environmental impact.

Organocatalysis (e.g., N-Heterocyclic Carbenes, Alginate)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis of dihydropyran derivatives. N-Heterocyclic carbenes (NHCs) and biopolymers like alginate are notable examples of organocatalysts in this context.

N-Heterocyclic Carbenes (NHCs) have gained significant recognition for their versatility in promoting various organic transformations. dntb.gov.uamdpi.com In the synthesis of dihydropyranones, which are structurally related to this compound, NHCs are particularly effective. proquest.com They typically activate aldehydes through the formation of a Breslow intermediate, which then participates in cycloaddition reactions. dntb.gov.uamdpi.com Both [4+2] and [3+3] cycloaddition strategies have been successfully employed to construct the dihydropyran ring system. dntb.gov.uaproquest.com These reactions often proceed with high stereoselectivity, enabling the synthesis of complex molecules with multiple stereocenters. dntb.gov.uaproquest.com The versatility of NHCs is further demonstrated by their use in synergistic catalytic systems. For instance, the combination of an NHC with a Lewis acid can facilitate the synthesis of trisubstituted dihydropyranones from α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds. nih.gov

A notable application of NHC catalysis is the enantioselective annulation of α,β-unsaturated aldehydes with other substrates like pyrazolones, leading to dihydropyranones with high enantiomeric excess. mdpi.com The reaction conditions, including the choice of NHC catalyst, base, and solvent, are crucial for achieving optimal yields and stereoselectivities. mdpi.comproquest.com

| Catalyst Type | Reactants | Product Type | Key Features |

| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated aldehydes, 1,3-Dicarbonyl compounds | Trisubstituted dihydropyranones | Synergistic catalysis, high yields |

| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated aldehydes, Pyrazolones | Dihydropyranones | Enantioselective, high enantiomeric excess |

| N-Heterocyclic Carbene (NHC) | Enals, Tropones | Dihydropyran-2-ones | [4+2] and [3+3] cycloadditions |

Alginate , a naturally occurring polysaccharide, has been explored as a biodegradable and reusable organocatalyst. nih.gov Sodium alginate, in particular, has been successfully used as a biopolymeric catalyst for the one-pot, three-component synthesis of pyrano[3,2-c]chromenes. nih.gov This method offers several advantages, including operational simplicity, the use of a green solvent system (ethanol), short reaction times, and high to excellent yields. nih.gov The catalyst can be recovered and reused multiple times without a significant loss of its catalytic activity, making it an environmentally friendly option. nih.gov

Metal-Catalyzed Reactions (e.g., Cu, Pd, Ru, ZrCl4)

Transition metal catalysts are widely employed in the synthesis of dihydropyrans due to their ability to facilitate a diverse range of transformations with high efficiency and selectivity. Copper, palladium, ruthenium, and zirconium-based catalysts are among the most prominent.

Copper (Cu)-catalyzed reactions offer versatile routes to dihydropyran derivatives. One notable example is the enantioselective hetero-Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins, catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes. acs.orgacs.orgacs.org This method provides dihydropyrans with high diastereo- and enantioselectivity. acs.orgacs.orgacs.org The reaction is practical, allowing for low catalyst loadings and scalability. acs.orgacs.org Another approach involves the copper-catalyzed dehydrogenative oxidation and hetero-Diels-Alder reaction, which enables the synthesis of dihydropyrans from simple butenes and diketones. researchgate.net Copper(II)-bisphosphine complexes have also been used to catalyze olefin migration and Prins cyclization to produce substituted tetrahydropyrans with excellent diastereoselectivities. nih.gov

Palladium (Pd)-catalyzed reactions are instrumental in forming carbon-carbon bonds. Palladium(0)-catalyzed cross-coupling reactions between dihydropyranylindium reagents and aryl halides provide a method for the synthesis of substituted dihydropyrans. acs.org This approach is advantageous as it avoids the use of toxic tin reagents. acs.org

Ruthenium (Ru)-catalyzed reactions have been developed for specific transformations of dihydropyran systems. For instance, a ruthenium-catalyzed regioselective olefin migration of dihydropyran acetals has been utilized as a key step in the synthesis of β-2,6-dideoxypyranoglycosides. acs.org This demonstrates the utility of ruthenium catalysis in accessing specific and complex carbohydrate structures.

Zirconium tetrachloride (ZrCl4) is an efficient Lewis acid catalyst for various transformations leading to pyran derivatives. organic-chemistry.org It has been used to catalyze the synthesis of dihydropyran derivatives through multicomponent reactions in solvent-free conditions. ajchem-a.comajchem-a.com A heterogeneous catalyst, ZrCl4 immobilized on Arabic Gum (ZrCl4@Arabic Gum), has been shown to be highly efficient and recyclable for this purpose. ajchem-a.comajchem-a.com ZrCl4 also catalyzes the microwave-assisted synthesis of substituted tetrahydropyrans. epa.gov

| Metal Catalyst | Reaction Type | Substrates | Key Advantages |

| Copper (Cu) | Hetero-Diels-Alder | α,β-Unsaturated carbonyls, Enol ethers | High enantioselectivity, low catalyst loading acs.orgacs.orgacs.org |

| Palladium (Pd) | Cross-Coupling | Dihydropyranylindium reagents, Aryl halides | Avoids toxic tin reagents acs.org |

| Ruthenium (Ru) | Olefin Migration | Dihydropyran acetals | Regioselective, synthesis of complex glycosides acs.org |

| Zirconium tetrachloride (ZrCl4) | Multicomponent Reaction | Aldehydes, Malononitrile, Ethyl acetoacetate | High efficiency, solvent-free, recyclable catalyst ajchem-a.comajchem-a.com |

Acid-Catalyzed Transformations

Acid catalysis plays a crucial role in specific synthetic routes to dihydropyran derivatives. An efficient diastereoselective approach for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed based on the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.gov This transformation proceeds through a plausible mechanism involving the formation of a bicyclic intermediate, followed by acid-catalyzed decyclization. nih.gov Interestingly, this reaction features an unusual regiospecific quasi-hydrolysis of a cyano group. nih.gov Various acids can promote the decyclization process, highlighting the versatility of acid catalysis in this synthetic strategy. researchgate.net

Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of dihydropyran derivatives to develop more sustainable and environmentally friendly processes. nih.gov

Several of the catalytic methods discussed above incorporate green chemistry principles. For example, the use of ZrCl4@Arabic Gum as a recyclable catalyst in solvent-free conditions for the synthesis of dihydropyrans is a prime example of a green approach. ajchem-a.comajchem-a.com This method offers high reaction efficiency, short reaction times, and simple operation, along with the ability to reuse the catalyst. ajchem-a.comajchem-a.com

The use of sodium alginate , a biodegradable and renewable biopolymer, as an organocatalyst also aligns with green chemistry principles. nih.gov This catalyst is effective in aqueous media, further enhancing the environmental friendliness of the process. nih.gov

One-pot multicomponent reactions are inherently atom-economical and are considered a green synthetic strategy. rsc.org The synthesis of 2-amino-3-cyano-4-aryl-4H-pyrans via a three-component reaction catalyzed by urea (B33335) in an ethanol/water mixture is a notable example. rsc.org This method is simple, environmentally friendly, and avoids the use of toxic solvents and catalysts. rsc.org Similarly, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles using saccharose as a homogeneous and biodegradable catalyst under solvent-free conditions is another green protocol. researchgate.net

The development of reusable magnetic nanocatalysts, such as CoFe2O4@SiO2-CPTES-Melamine-Cu, for the synthesis of tetrahydrobenzo[b]pyran derivatives in water at room temperature further exemplifies the advancements in green catalytic systems. samipubco.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused for several cycles without a significant loss of activity. samipubco.com

| Green Chemistry Approach | Catalyst | Solvent | Key Advantages |

| Recyclable Heterogeneous Catalyst | ZrCl4@Arabic Gum | Solvent-free | High efficiency, recyclability, simple operation ajchem-a.comajchem-a.com |

| Biopolymeric Organocatalyst | Sodium Alginate | Ethanol/Water | Biodegradable, renewable, reusable nih.gov |

| One-Pot Multicomponent Reaction | Urea | Ethanol/Water | Atom-economical, environmentally friendly rsc.org |

| Homogeneous Biodegradable Catalyst | Saccharose | Solvent-free | Mild conditions, high yields, simple work-up researchgate.net |

| Reusable Magnetic Nanocatalyst | CoFe2O4@SiO2-CPTES-Melamine-Cu | Water | Easy separation, reusability, room temperature samipubco.com |

Reactivity and Chemical Transformations of 3,6 Dihydro 2h Pyran 4 Carbonitrile

Reactions of the Nitrile Group

The electron-withdrawing nature of the nitrile group (C≡N) makes it susceptible to a range of nucleophilic additions and transformations.

Hydrolysis and Quasi-Hydrolysis to Carboxamides

The nitrile group can undergo hydrolysis to form a carboxamide. This transformation typically occurs under acidic or basic conditions. For instance, partial hydrolysis of a related nitrile has been observed in the presence of hydrophobic alcohols. google.com While specific examples detailing the hydrolysis of 3,6-dihydro-2H-pyran-4-carbonitrile to its corresponding carboxamide are not extensively documented in the provided results, this reaction is a fundamental transformation of nitriles. The process involves the addition of water across the carbon-nitrogen triple bond, followed by tautomerization to the more stable amide form.

In some synthetic pathways, the nitrile group is converted to a carboxamide as part of a multi-step sequence. For example, a penultimate acid can be converted into an active intermediate which then reacts with ammonia (B1221849) or its equivalent to yield the final carboxamide product. google.com

Transformations to Other Nitrogen-Containing Heterocycles (e.g., Aminopyrimidines, Pyridones)

The nitrile functionality of this compound serves as a key building block for the synthesis of more complex nitrogen-containing heterocyclic structures, such as aminopyrimidines and pyridones.

One notable example is the reaction of this compound with 3-amino-1H-pyrazole-4-carboxamide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol (B145695) at elevated temperatures. This reaction leads to the formation of an aminopyrimidine derivative, which is a core structure in compounds investigated as Janus kinase (JAK) inhibitors. google.comgoogle.com A similar transformation involves reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with this compound in the presence of a base to produce a pyrazole (B372694) derivative that can be further elaborated. google.com

The following table summarizes a representative reaction condition for the synthesis of an aminopyrimidine derivative:

| Reactants | Base | Solvent | Temperature | Product Type |

| 3-amino-1H-pyrazole-4-carboxamide, this compound | DBU | Ethanol | 70 °C | Aminopyrimidine |

Reactions of the Dihydropyran Ring System

The carbon-carbon double bond within the dihydropyran ring is a site of significant reactivity, particularly towards photooxygenation.

Photooxygenation and Mechanistic Studies

The sensitized photooxygenation of dihydropyran derivatives, including structures related to this compound, has been a subject of detailed mechanistic investigation. sci-hub.seunina.it This reaction typically involves singlet oxygen (¹O₂) and can proceed through different pathways, leading to the formation of allylic hydroperoxides or dioxetanes. sci-hub.seunina.it

The reaction of singlet oxygen with dihydropyrans containing allylic hydrogens can lead to two primary types of products. sci-hub.se The "ene" reaction results in the formation of allylic hydroperoxides, where the double bond shifts, and a hydroperoxy group is introduced on a carbon atom that was part of the original double bond. sci-hub.seunl.edu Alternatively, a [2+2] cycloaddition can occur, forming an unstable dioxetane intermediate which readily cleaves to yield dicarbonyl compounds. unina.it

For 6-methyl-substituted 3,4-dihydro-2H-pyrans, the primary products are two isomeric hydroperoxides. sci-hub.se In contrast, for 6-phenyl substituted analogs, dioxetanes are observed to form directly, which then decompose to ring-cleavage products. sci-hub.se The formation of hydroperoxides can also be achieved through the reaction of alkenes with singlet oxygen, which is thought to proceed through a stepwise mechanism involving a perepoxide intermediate. unl.edu

The distribution between the ene and dioxetane pathways is highly dependent on both the solvent and the substituents on the dihydropyran ring. sci-hub.seunina.it

Substituent Effects: The nature of the substituents on the dihydropyran ring also plays a crucial role in determining the reaction outcome. Electron-withdrawing groups, such as an acetyl group at the 5-position, favor the "dioxetane-mode" process. sci-hub.se Similarly, a phenyl group at the 6-position also promotes the formation of dioxetanes. sci-hub.se Conversely, electron-donating substituents appear to favor the formation of dioxetanes at the expense of allylic hydroperoxides. unina.it Kinetic studies have indicated that the presence of certain substituents can lead to a negative enthalpy of activation, which is interpreted in terms of a reversible formation of an exciplex prior to the formation of perepoxides. sci-hub.se

The following table summarizes the influence of solvent and substituents on the photooxygenation of dihydropyran systems:

| Condition | Favored Pathway | Product Type | Reference |

| Polar Solvent | Dioxetane Formation | Dicarbonyl Compounds | sci-hub.seunina.it |

| Non-polar Solvent | Ene Reaction | Allylic Hydroperoxides | unina.it |

| 6-Phenyl Substituent | Dioxetane Formation | Dicarbonyl Compounds | sci-hub.se |

| 5-Acetyl Substituent | Dioxetane Formation | Dicarbonyl Compounds | sci-hub.se |

| 6-Methyl Substituent | Ene Reaction | Allylic Hydroperoxides | sci-hub.se |

Kinetic and Thermodynamic Considerations

The stability of the dihydropyran ring is a critical factor in its reactivity, and kinetic and thermodynamic parameters often govern its transformations. Studies on the parent compound, 3,6-dihydro-2H-pyran, and its derivatives provide insight into these considerations, primarily through analysis of their thermal decomposition.

Computational studies using density functional theory (DFT) on 3,6-dihydro-2H-pyran (DHP) and its methylated analogs have been conducted to determine kinetic and thermodynamic parameters for their decomposition. lboro.ac.uk These studies, performed at the PBE0/6-311+G(d,p) level of theory, show that the introduction of methyl substituents on the pyran ring lowers the activation free energy (ΔG≠), thereby favoring thermal decomposition. For instance, the activation free energy for the decomposition of unsubstituted DHP is 196 kJ·mol⁻¹, which decreases with methylation. lboro.ac.uk This stabilizing effect is attributed to a decrease in the electron density of specific carbon atoms within the pyran ring of the transition state. lboro.ac.uk

The key kinetic and thermodynamic parameters for the decomposition of DHP and its methylated derivatives are summarized in the table below. These values highlight how substituent changes can influence the energetic landscape of reactions involving the dihydropyran ring.

Table 1: Calculated Kinetic and Thermodynamic Parameters for the Thermal Decomposition of Dihydropyran Derivatives at 600 K lboro.ac.uk

| Compound | R1 | R2 | R3 | Ea (kJ·mol⁻¹) | ΔH≠ (kJ·mol⁻¹) | ΔG≠ (kJ·mol⁻¹) |

|---|---|---|---|---|---|---|

| DHP | H | H | H | 208 | 203 | 196 |

| MDHP | H | Me | H | 202 | 197 | 190 |

| DMDHP | Me | H | Me | 202 | 196 | 183 |

DHP: 3,6-dihydro-2H-pyran; MDHP: 4-methyl-3,6-dihydro-2H-pyran; DMDHP: 2,6-dimethyl-3,6-dihydro-2H-pyran. Parameters calculated at the PBE0/6-311+G(d,p) level.

Thermal Decomposition Studies

The thermal decomposition of 3,6-dihydro-2H-pyran serves as a model for understanding the behavior of its substituted derivatives, including the title compound. Experimental studies on 3,6-dihydro-2H-pyran in the gas phase between 329–374 °C show that it quantitatively yields formaldehyde (B43269) and buta-1,3-diene. nih.gov The reaction is described as a homogeneous, kinetically first-order, and likely unimolecular process. nih.gov

The mechanism is believed to be a concerted retro-hetero-Diels-Alder reaction, proceeding through a six-membered cyclic transition state. lboro.ac.uknih.gov This concerted process involves the simultaneous breaking and formation of bonds. lboro.ac.uk The experimentally determined rate constants for the decomposition of 3,6-dihydro-2H-pyran fit the Arrhenius equation: log k/s⁻¹ = 14.31 – (208.1 kJ mol⁻¹)/(2.303 RT) nih.gov

Participation in Further Cycloaddition Reactions

The dihydropyran ring system can participate in cycloaddition reactions, acting either as the diene or the dienophile component, depending on its substitution and the nature of the reaction partner. While specific studies on this compound as a cycloaddition partner are not detailed in the literature, the reactivity of related pyran structures provides a strong indication of its potential.

2H-Pyran-2-ones, for example, are well-established diene systems for [4+2] cycloaddition reactions with a variety of dienophiles, including alkynes and alkenes like maleic anhydride (B1165640) and N-substituted maleimides. researchgate.netchim.it In these reactions, the pyran acts as the 4π-electron component. When reacting with an alkyne, the initial cycloadduct, a 2-oxabicyclo[2.2.2]octa-5,7-dien-3-one, is unstable and readily eliminates a molecule of CO₂ to form a highly substituted aromatic ring. chim.it

Given the structure of this compound, its C=C double bond, which is part of an enamine-like system conjugated with the nitrile group, can act as a dienophile. This is particularly relevant in inverse-electron-demand Diels-Alder reactions. In such reactions, an electron-poor dienophile reacts with an electron-rich diene, such as a tetrazine. nih.gov This type of irreversible cycloaddition, which proceeds with the release of dinitrogen gas, is a powerful tool in chemical biology and materials science. nih.gov The electron-withdrawing nature of the nitrile group in this compound makes it a potential candidate for this class of reactions.

Derivatization for Complex Molecule Synthesis

The this compound scaffold is a valuable building block in the synthesis of more complex heterocyclic molecules, particularly through multi-component reactions. Its structure is often incorporated into spirocyclic systems, which are prominent in many biologically active compounds. organic-chemistry.orguni.lu

One of the most efficient methods for creating complex molecules from this scaffold is the one-pot, three-component reaction involving an isatin (B1672199) derivative, an active methylene (B1212753) compound (like malononitrile (B47326), which can form the pyran-carbonitrile core in situ), and a 1,3-dicarbonyl compound. organic-chemistry.orgsigmaaldrich.com These reactions lead to the formation of spiro[indoline-pyran] derivatives, a class of compounds with significant pharmacological interest. uni.lu For example, the reaction of an isatin, malononitrile, and a cyclic 1,3-diketone can yield complex spiro[4H-pyran-oxindole] derivatives. organic-chemistry.orgambeed.com These syntheses are often catalyzed by green and reusable catalysts, such as eggshell or banana peel ash extract, highlighting the efficiency and environmental friendliness of these derivatization methods. organic-chemistry.orgsigmaaldrich.com

The versatility of this derivatization is demonstrated by the wide range of substrates that can be used, leading to a diverse library of complex molecules built upon the pyran-carbonitrile framework.

Table 2: Examples of Complex Molecules Synthesized via Derivatization of the Pyran-Carbonitrile Scaffold

| Reactants | Catalyst | Product | Reference |

|---|---|---|---|

| Isatin, Malononitrile, 4-hydroxy-6-methyl-2H-pyran-2-one | Water Extract of Banana Peel Ash | 2′-amino-7′-methyl-2,5′-dioxo-5′H-spiro[indoline-3,4′-pyrano[4,3-b]pyran]-3′-carbonitrile | sigmaaldrich.com |

| Isatin, Malononitrile, 1,3-Diketones | Eggshell | Spiro[4H-pyran-oxindole] derivatives | organic-chemistry.org |

| Ninhydrin, Malononitrile, Dimedone | 4-dimethylaminopyridine (DMAP) | 2-amino-7,7-dimethyl-1ʹ,3ʹ,5-trioxo-1ʹ,3ʹ,5,6,7,8-hexahydrospiro[chromene-4,2ʹ-indene]-3-carbonitrile | ambeed.com |

Applications in Advanced Organic Synthesis

3,6-Dihydro-2H-pyran-4-carbonitrile as a Versatile Synthetic Intermediate

This compound serves as a highly valuable intermediate in organic synthesis due to the reactivity of its functional groups. The double bond within the pyran ring and the electrophilic carbon of the nitrile group provide multiple sites for chemical modification, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

One notable application is its use in the synthesis of pyrazole (B372694) derivatives. For instance, it reacts with ethyl 3-amino-1H-pyrazole-4-carboxylate in the presence of a base to form ethyl 3-amino-1-[(3R,4S)-4-cyanotetrahydropyran-3-yl]pyrazole-4-carboxylate. google.com This reaction is a key step in the preparation of more complex pharmaceutical intermediates. google.com The reaction conditions for this transformation can be optimized by varying the base and solvent.

| Reagents | Base | Solvent |

| This compound, Ethyl 3-amino-1H-pyrazole-4-carboxylate | 1,8-Diazabicyclo[5.4.0]undec-7-ene, Potassium Carbonate, or Potassium Phosphate Tribasic | Toluene or Acetonitrile |

Furthermore, the dihydropyran ring can undergo ring-contraction reactions. For example, treatment of 4-aryl-3,6-dihydro-2H-pyrans with m-chloroperoxybenzoic acid (MCPBA) and boron trifluoride etherate leads to the formation of 3-aryltetrahydrofuran-3-carbaldehydes, demonstrating a pathway to five-membered heterocyclic systems. clockss.org

Synthesis of Complex Heterocyclic Systems Utilizing this compound Building Blocks

The inherent reactivity of this compound and its derivatives makes them excellent starting materials for the synthesis of a variety of complex heterocyclic systems. The dihydropyran scaffold can be readily transformed into other important heterocyclic cores.

A significant application is in the construction of pyranopyrazoles. bohrium.com Multi-component reactions involving derivatives of dihydropyrans, such as 6-amino-3-methyl-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, have been efficiently synthesized. bohrium.com These compounds are of interest due to their biological activities. bohrium.com

The synthesis of various pyran derivatives often involves domino reactions. For example, the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles can be achieved from α-aroylketene dithioacetals and malononitrile (B47326) in a base-catalyzed domino reaction. acs.org This methodology provides a highly selective route to these compounds. acs.org

The versatility of the dihydropyran ring is further highlighted by its use in synthesizing fused heterocyclic systems. For instance, 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans react with various nucleophiles to yield a wide range of heterocyclic structures, including pyrazolo[3,4-b]pyridines. chim.it

Development of Optically Active Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound and its derivatives serve as valuable synthons for the preparation of optically active molecules.

Chiral 3,4-dihydro-2H-pyran compounds have been investigated as chiral dopants for liquid-crystalline phases. google.com The introduction of chirality into the dihydropyran structure can significantly influence the optical properties of the resulting materials. google.com

Furthermore, enzymatic resolutions are employed to obtain enantiopure dihydropyran derivatives. For example, the kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran using porcine pancreatic lipase (B570770) (PPL) allows for the separation of enantiomers, providing access to chiral building blocks like (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. nih.gov This chiral aldehyde is a key intermediate in the synthesis of potent adenosine (B11128) A₂A and A₃ receptor agonists. nih.gov

Multicomponent condensation reactions in the presence of chiral organic catalysts can also lead to the formation of optically active 4H-pyran derivatives. aak.gov.az These compounds have shown potential applications in medicinal chemistry, including as inhibitors of acetylcholinesterase and butyrylcholinesterase. aak.gov.az

Total Synthesis of Natural Products and Bioactive Compounds

The structural motif of the dihydropyran ring is present in numerous natural products and bioactive compounds. Consequently, this compound and related structures are crucial starting materials in the total synthesis of these complex molecules.

The synthesis of potent and selective adenosine A₂A and A₃ receptor agonists has been accomplished using a derivative of this compound. nih.gov Specifically, the coupling of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde with 2-hydrazino-NECA led to the desired bioactive compound. nih.gov

The versatility of dihydropyran derivatives is also demonstrated in their application for synthesizing a broad range of biologically relevant heterocyclic systems. chim.it The ability to construct complex scaffolds from simple dihydropyran precursors underscores their importance in natural product synthesis.

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and energetics of molecules.

Elucidation of Reaction Mechanisms and Regioselectivity

At present, specific DFT studies detailing the reaction mechanisms and regioselectivity of 3,6-Dihydro-2H-pyran-4-carbonitrile are not extensively available in peer-reviewed literature. However, research on analogous systems, such as the formation of dihydropyran derivatives, suggests that DFT could be instrumental in understanding the cycloaddition pathways leading to this scaffold. For instance, in related Diels-Alder reactions, DFT calculations are routinely used to determine whether the reaction proceeds via a concerted or stepwise mechanism and to predict the favored regioisomeric product by comparing the activation energies of the corresponding transition states.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. While specific FMO analyses for this compound are not documented, the principles of FMO theory can be applied to rationalize its potential reactivity. The energy and coefficients of the HOMO and LUMO would dictate its behavior as a dienophile or its reactivity towards various nucleophiles and electrophiles.

Studies on Transition States and Intermediates

The characterization of transition states and intermediates is crucial for a complete understanding of a reaction pathway. While there is a lack of published computational studies specifically identifying and analyzing the transition states and intermediates in reactions involving this compound, related research on the synthesis of substituted dihydropyrans has highlighted the importance of such investigations. For example, in the synthesis of 3,4-dihydro-2H-pyran-4-carboxamides, a bicyclic intermediate, 2,7-dioxabicyclo[3.2.1]octane, has been proposed. Computational studies could verify the existence and stability of such intermediates and map the full energy profile of the reaction, including the transition states connecting the reactants, intermediates, and products.

Spectroscopic and Structural Characterization in Mechanistic Elucidation

X-ray Diffraction Analysis for Stereochemical Assignment

X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method is considered the gold standard for stereochemical assignment. nih.gov For derivatives of dihydropyrans, X-ray crystallography has been successfully employed to establish the relative configuration of stereocenters within the pyran ring. acs.org

In studies of related dihydropyran systems, X-ray diffraction analysis has been crucial in confirming the trans configuration of substituents at asymmetric carbon atoms. nih.gov For instance, in the analysis of certain 3,4-dihydro-2H-pyran-4-carboxamides, the crystal structure revealed a conformation stabilized by intermolecular hydrogen bonds. nih.gov Similarly, the relative stereochemistry of a pyran-fused NH-aziridine scaffold was elucidated through X-ray analysis, which showed a syn relationship between the aziridine (B145994) ring and a substituent on the pyran ring. acs.org While specific X-ray diffraction data for 3,6-Dihydro-2H-pyran-4-carbonitrile is not detailed in the provided results, the application of this technique to analogous structures underscores its importance in providing definitive stereochemical assignments that are critical for understanding reaction outcomes and mechanisms.

NMR Spectroscopy for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the molecular structure and providing clues about the underlying reaction mechanisms.

The structures of various pyran derivatives are routinely confirmed using ¹H and ¹³C NMR spectroscopy. nuph.edu.uarsc.org For instance, in the synthesis of fused pyran derivatives, the appearance of a singlet peak between δ 4.10 and 4.60 ppm in the ¹H NMR spectrum is indicative of the proton at the C4 position of the pyran ring. rsc.org Further evidence is provided by the ¹³C NMR spectrum, where a peak in the range of δ 34–38 ppm corresponds to the C4 carbon of the pyran ring. rsc.org

NMR data is also instrumental in gaining mechanistic insights. For example, in the study of the selective synthesis of 4H-pyran derivatives, NMR was used to characterize the naturally occurring alginate organocatalyst, which was crucial for understanding its role in the reaction. mdpi.com The accepted mechanism for the formation of 2-amino-3-cyano-4H-pyran derivatives involves a series of steps that can be monitored and supported by the spectroscopic data of intermediates and the final product. mdpi.com The combination of one-dimensional and two-dimensional NMR techniques, such as HETCOR and HMBC, has been vital in assigning the chemical shifts of both protons and carbons in complex dihydropyran derivatives. researchgate.net

Table 1: Representative NMR Data for Dihydropyran Derivatives

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 4.10–4.60 | Pyran-C4 Proton | rsc.org |

| ¹³C | 34–38 | Pyran-C4 Carbon | rsc.org |

Note: The chemical shifts are general ranges observed for dihydropyran systems and may vary for this compound itself.

IR Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds, providing a molecular fingerprint.

For nitriles, the carbon-nitrogen triple bond (C≡N) stretch is a particularly strong and sharp absorption band that appears in a relatively uncongested region of the spectrum, typically around 2200 cm⁻¹. spectroscopyonline.com The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com For saturated nitriles, this peak is generally observed between 2260 and 2240 cm⁻¹, while conjugation in aromatic nitriles can shift this band to a lower frequency (2240-2220 cm⁻¹). spectroscopyonline.com

In the context of this compound, the presence of a sharp peak in this region would be a clear indicator of the nitrile functional group. In addition to the nitrile stretch, other characteristic peaks would include those for the C-O-C ether linkage and the C=C double bond within the dihydropyran ring. The C-O stretch typically appears in the 1260-1050 cm⁻¹ region. libretexts.org The characterization of various pyran derivatives consistently includes IR spectroscopy to confirm the presence of key functional groups. acs.orgnih.gov For example, in the synthesis of 3-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates, the IR spectrum clearly showed a peak at 2243 cm⁻¹, confirming the presence of the cyano group. acs.org

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| Nitrile (C≡N) | 2260-2240 | Strong, sharp stretch (for saturated nitriles) | spectroscopyonline.com |

| Ether (C-O-C) | 1260-1050 | Stretch | libretexts.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Dihydro-2H-pyran-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of pyran-carbonitrile derivatives often employs one-pot multicomponent reactions using organobase catalysts like L-proline or DABCO. For example, α,β-unsaturated nitriles and active methylenenitriles can undergo cyclization in the presence of these catalysts to form pyran-carbonitrile scaffolds . Optimization involves varying solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and catalyst loading. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization ensures purity. Yield improvements (>70%) are achievable by controlling stoichiometric ratios and avoiding moisture-sensitive intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and pyran ring vibrations (C-O-C) near 1200 cm⁻¹ .

- NMR : Prioritize NMR signals for dihydropyran protons (δ 4.0–5.5 ppm, multiplet patterns) and NMR for nitrile carbons (δ 115–120 ppm) .

- X-ray Crystallography : Resolve chair/boat conformations of the dihydropyran ring and intermolecular interactions (e.g., hydrogen bonds involving nitrile groups) using CCDC datasets (e.g., CCDC-971311) .

Q. How can researchers assess the thermal and chemical stability of this compound under various experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (>200°C for pyran derivatives) and monitor phase transitions .

- Chemical Stability : Conduct accelerated stability studies in solvents (e.g., DMSO, methanol) under acidic/basic conditions (pH 3–10) at 25–60°C. Monitor degradation via HPLC or TLC, focusing on nitrile hydrolysis or ring-opening byproducts .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in NMR and X-ray crystallography data when analyzing structural isomers of this compound derivatives?

- Methodological Answer :

- Dynamic NMR : Detect conformational equilibria (e.g., ring-flipping) by variable-temperature NMR. For example, coalescence temperatures near −50°C to 25°C indicate slow interconversion .

- DFT Calculations : Compare experimental X-ray bond lengths/angles (e.g., C-C distances: 1.50–1.54 Å) with computed geometries (B3LYP/6-31G* level) to validate isomer assignments .

- Synchrotron Crystallography : Resolve ambiguous electron density maps for nitrile orientations using high-resolution (<1.0 Å) data .

Q. How can computational modeling approaches be integrated with experimental data to predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) by aligning the nitrile group with catalytic heme iron. Validate predictions with inhibition assays (IC₅₀ values) .

- MD Simulations : Simulate solvation effects (e.g., water/octanol partitioning) to predict bioavailability. Correlate logP values (<2.5) with experimental HPLC retention times .

Q. What methodological considerations are critical when investigating the catalytic mechanisms of organobase-mediated cyclization reactions involving this compound precursors?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare ratios for deuterated vs. protiated substrates to identify rate-determining steps (e.g., enolate formation vs. cyclization) .

- In Situ FTIR : Monitor intermediate enamine or keto-enol tautomers during catalysis. Peaks at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) indicate key transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.